N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
This compound belongs to the furochromene family, characterized by a fused furan-chromene core. Its structure includes a 3,5-dimethyl-substituted furochromen-7-one scaffold linked to a propanamide side chain with a sec-butyl group at the N¹ position. The furochromene moiety is known for photobiological activity, while the propanamide substituent modulates solubility and target binding. This molecule is hypothesized to exhibit protease or kinase inhibitory activity based on structural analogs .
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C20H23NO4/c1-5-12(3)21-19(22)7-6-14-13(4)16-8-15-11(2)10-24-17(15)9-18(16)25-20(14)23/h8-10,12H,5-7H2,1-4H3,(H,21,22) |
InChI Key |
ASXWUIINODHLRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
The amide side chain significantly influences pharmacological properties. Key analogs include:
Key Observations :
Core Modifications in the Furochromene Scaffold
Variations in the furochromene core alter electronic properties and bioactivity:
Key Observations :
Q & A
Q. What are the optimal synthetic pathways for N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves coupling reactions under mild conditions. For example, dissolve intermediates in DMSO (0.5 mL) and stir at room temperature for 1 hour. Monitor reaction progress using LC-MS with a gradient of 10–90% MeOH (0.1% HCO2H) over 15 minutes at 1.2 mL/min flow rate. Validate purity via retention time (e.g., 9.55 min) and ESI+ mass spectrometry (observed [M+H]+ 572.09 vs. calculated 572.17) . Optimize stoichiometry (e.g., 1:1 molar ratio of intermediates) and confirm product isolation via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use 1H NMR (400 MHz, DMSO-d6) to identify protons in aromatic, amide, and alkyl regions. For example, δ 13.13 ppm (s, 1H) corresponds to an amide proton, while δ 8.45 ppm (s, 1H) indicates a furan-linked proton. Pair with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonamide groups. Validate molecular weight via LC-MS with ESI+ ionization .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide experimental design?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Use tools like ICReDD ’s reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, temperature). Combine with machine learning to analyze historical reaction data and identify high-yield conditions. Validate predictions experimentally, e.g., by testing DMSO vs. THF as solvents for coupling reactions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Conduct dose-response studies to clarify EC50/IC50 discrepancies. For enzyme inhibition assays, include controls for non-specific binding (e.g., bovine serum albumin). Use surface plasmon resonance (SPR) to measure binding kinetics directly. If conflicting results persist, perform molecular docking simulations (e.g., AutoDock Vina) to assess binding mode variability across protein conformers . Replicate assays in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers.
Q. How can researchers design experiments to study the compound’s interactions with RNA or protein targets?
- Methodological Answer : Use fluorescence polarization or isothermal titration calorimetry (ITC) to quantify binding affinity. For RNA targets, employ electrophoretic mobility shift assays (EMSAs) or CRISPR-Cas9-based reporter systems . For protein targets, apply pull-down assays with His-tagged proteins and Ni-NTA beads. Validate specificity using knockout cell lines or competitive inhibitors .
Q. What methodologies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Implement flow chemistry for continuous production, optimizing residence time and temperature. Use process analytical technology (PAT) like in-line FTIR to monitor intermediates. For purification, switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput. Characterize batches via HPLC-PDA to detect impurities (<0.5%) and ensure reproducibility .
Data Analysis and Optimization
**How should researchers handle contradictory spectral data (e.g., NMR vs. LC-MS)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
